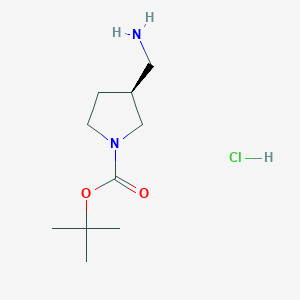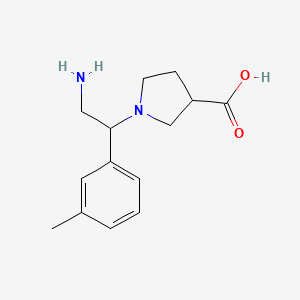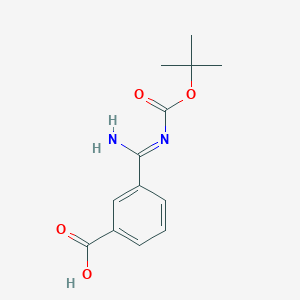![molecular formula C13H17NO3 B1520814 benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate CAS No. 1323557-45-4](/img/structure/B1520814.png)
benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate
Übersicht
Beschreibung
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate is a chemical compound with the molecular formula C13H17NO3 . It is also known as N- [1- (Hydroxymethyl)cyclopropyl]carbamic acid phenylmethyl ester .
Molecular Structure Analysis
The molecular structure of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate consists of a benzyl group attached to a carbamate group, which is further attached to a cyclopropyl group with a hydroxymethyl substituent .Wissenschaftliche Forschungsanwendungen
Gold(I)-Catalyzed Reactions
Research demonstrates the utilization of gold(I) catalysts in the intramolecular hydroamination and hydroalkoxylation of allenes, leading to the formation of heterocycles and piperidine derivatives. Such methodologies are pivotal in organic synthesis, offering efficient routes to complex structures (Zhang et al., 2006); (Zhang et al., 2007).
Hypervalent Iodine(III)-Induced Reactions
The use of hypervalent iodine(III) for the methylene acetoxylation of carbamates showcases another versatile synthetic application, expanding the toolkit for organic synthesis and offering a pathway to various organic compounds with potential biological activity (Liu et al., 2011).
Antineoplastic and Antifilarial Activity
Carbamate derivatives have been synthesized and evaluated for their biological activities, including antineoplastic and antifilarial effects. This research highlights the potential of carbamates in therapeutic applications, contributing to the development of new drugs (Ram et al., 1992).
Environmental and Analytical Applications
Studies also focus on the environmental analysis and degradation of carbamate pesticides, underscoring the importance of carbamates in agricultural applications and the need for monitoring and degradation strategies to mitigate their impact on ecosystems (Campos et al., 2015); (Zhang et al., 2013).
Wirkmechanismus
Target of Action
Carbamates are generally known to interact with enzymes, receptors, and other proteins in the body .
Mode of Action
Benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate, like other carbamates, is likely to interact with its targets through the formation of covalent bonds . The carbamate functional group is known to be relatively non-nucleophilic, which allows it to form stable interactions with various biological targets .
Biochemical Pathways
Carbamates are often used as protecting groups in peptide synthesis, suggesting that they may play a role in modulating protein structure and function .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be a substrate of p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Given its structural similarity to other carbamates, it may have similar effects, such as modulation of protein structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate. For instance, the rate of reaction of carbamates can be influenced by the presence of other chemical species and the pH of the environment . Additionally, the stability of benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate may be affected by temperature and light exposure.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-10-13(6-7-13)9-14-12(16)17-8-11-4-2-1-3-5-11/h1-5,15H,6-10H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOBACPLPRWLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)
![3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520733.png)
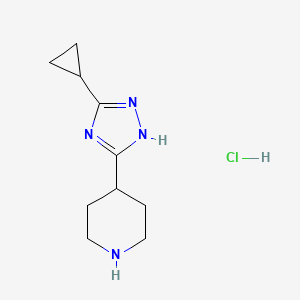
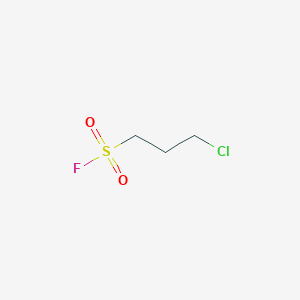
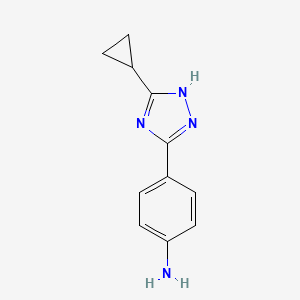
![Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B1520739.png)
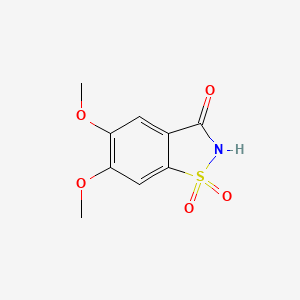
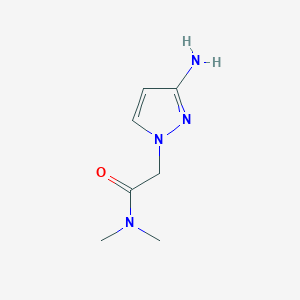
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1520745.png)
